2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS2/c1-11-17(18(26)21-10-15-4-3-9-27-15)28-19(22-11)16-12(2)25(24-23-16)14-7-5-13(20)6-8-14/h3-9H,10H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGJIFZBLMUSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step reaction process that typically includes the formation of the triazole ring and subsequent modifications to achieve the desired thiazole structure. The structural characterization is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the molecular conformation and stability.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer activity. For instance, derivatives with a triazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. Specifically, a related compound demonstrated the ability to induce apoptosis and inhibit tumor growth by targeting key signaling pathways involved in cancer progression, such as the Notch-AKT pathway .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| ZQL-4c | Breast Cancer | Induction of ROS, Notch-AKT inhibition | 15 |
| Similar Triazole Derivative | A549 (Lung Cancer) | MIF inhibition, ERK pathway modulation | 20 |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through its interaction with macrophage migration inhibitory factor (MIF). Inhibitors targeting MIF have been shown to reduce inflammation by modulating macrophage activity. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance binding affinity and inhibitory potency against MIF .
Table 2: Structure-Activity Relationships for MIF Inhibition
| Compound | Binding Affinity (Ki) | % Inhibition at 50 µM |
|---|---|---|
| ISO-1 | 200 nM | 90% |
| Jorgensen-2b | 150 nM | 85% |
| Target Compound | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress leading to apoptosis in cancer cells.
- Signal Pathway Modulation : Inhibition of critical pathways such as Notch-AKT which are often upregulated in cancer.
- Enzyme Inhibition : Interaction with MIF may lead to decreased inflammatory responses and altered macrophage function.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Breast Cancer Study : A study involving a related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages .
- Inflammatory Disease Models : Compounds targeting MIF showed promising results in reducing symptoms in animal models of rheumatoid arthritis.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of the triazole and thiazole frameworks exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains, suggesting potential use in treating infections .
Anticancer Potential
A notable area of interest is the anticancer activity of this compound. Studies involving related thiazole derivatives have demonstrated efficacy against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase .
Anti-inflammatory Effects
The thiazole derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various thiadiazole derivatives, it was found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. The mechanism of action was attributed to the induction of apoptosis in cancer cells via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazole-thiazole hybrids were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the triazole, thiazole, or carboxamide groups. Key comparisons include:
*Calculated based on molecular formula.
Crystallographic and Conformational Differences
- Target Compound: Exhibits two independent molecules in the asymmetric unit, with one fluorophenyl group oriented perpendicular to the planar core.
- Compound 9c (): Bromophenyl-substituted analogs demonstrated superior docking interactions (e.g., with α-glucosidase) compared to fluorophenyl derivatives, suggesting substituent electronegativity and steric bulk critically influence target binding .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl-benzyl analog () has higher logP (~3.8 estimated) due to the CF₃ group, whereas the target compound’s thiophen-2-ylmethyl group may reduce lipophilicity (~2.9 estimated), favoring aqueous solubility .
- Solubility : Ethoxy or methoxy substituents (e.g., ) enhance solubility in polar solvents (e.g., DMF or DMSO) compared to halogenated derivatives .
Key Research Findings
Crystallography : Structural data for the target compound and analogs were refined using SHELXL (), ensuring high precision in bond-length (±0.01 Å) and angle (±0.1°) measurements .
Substituent Effects : Fluorine and trifluoromethyl groups enhance metabolic stability but may reduce oral bioavailability due to increased molecular weight and rigidity .
Biological Hypotheses : Thiophene and triazole motifs are associated with kinase inhibition (e.g., EGFR or CDK2), though specific activity data for the target compound remain unexplored .
Q & A
Q. Q1: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis of this compound involves multi-step reactions, including condensation of fluorophenyl and thiophenmethyl precursors, followed by cyclization to form the triazole-thiazole scaffold. Key challenges include:
- Low solubility of intermediates in aqueous media (e.g., triazole precursors), requiring polar aprotic solvents like DMF or PEG-400 .
- Side reactions during cyclization due to competing nucleophilic sites. Optimization via temperature control (70–80°C) and catalytic additives (e.g., Bleaching Earth Clay at pH 12.5) minimizes byproducts .
- Purification: Use of column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate pure products, with yields typically ranging from 60% to 80% .
Q. Q2: How can structural characterization techniques (e.g., NMR, IR) resolve ambiguities in the regiochemistry of the triazole ring?
Methodological Answer: Regiochemical assignment of the 1,2,3-triazole moiety is critical.
- ¹H NMR: Protons adjacent to the triazole nitrogen exhibit distinct splitting patterns. For example, the methyl group at position 5 of the triazole appears as a singlet (δ ~2.5 ppm), while protons on the fluorophenyl ring show coupling (J = 8–9 Hz) .
- IR Spectroscopy: Absorption bands at 1650–1680 cm⁻¹ confirm carboxamide formation, while triazole C-N stretches appear at 1450–1500 cm⁻¹ .
- X-ray crystallography (if crystals are obtainable) provides definitive confirmation of regiochemistry, as demonstrated in related thiazole-triazole hybrids .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., fluorophenyl vs. bromophenyl substitution) influence the compound’s bioactivity and selectivity in enzyme inhibition assays?
Methodological Answer: Comparative studies on analogs (e.g., replacing 4-fluorophenyl with 4-bromophenyl) reveal:
- Lipophilicity: Fluorine’s electronegativity enhances membrane permeability, while bromine increases molecular weight, potentially altering pharmacokinetics .
- Enzyme binding: Fluorine’s small size allows tighter fit in hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), whereas bulkier groups may reduce affinity. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .
- Experimental validation: Test analogs in orthogonal assays (e.g., fluorescence polarization for binding vs. cellular viability assays) to distinguish target-specific effects from off-target toxicity .
Q. Q4: How can researchers resolve contradictory data regarding the compound’s solubility and bioavailability in preclinical models?
Methodological Answer: Contradictions often arise from assay conditions:
- In vitro solubility: Use co-solvents (e.g., DMSO/PBS mixtures) or lipid-based formulations to mimic physiological conditions. For example, PEGylation improves aqueous solubility by 30–50% in thiazole derivatives .
- In vivo bioavailability: Pharmacokinetic studies in rodent models show that N-(thiophen-2-ylmethyl) substitution enhances hepatic metabolism, reducing plasma half-life. Mitigate this via prodrug strategies (e.g., esterification of the carboxamide) .
- Data reconciliation: Cross-validate results using LC-MS/MS for plasma concentration measurements and microsomal stability assays .
Q. Q5: What advanced computational methods are suitable for predicting the compound’s interactions with off-target proteins (e.g., cytochrome P450 enzymes)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model protein-ligand interactions over time, identifying stable binding conformations .
- Pharmacophore Mapping: Tools like Schrödinger’s Phase highlight shared features (e.g., hydrogen bond acceptors) between the compound and known CYP inhibitors .
- Machine Learning: Train models on datasets of CYP450 substrates/inhibitors (e.g., ChEMBL) to predict inhibition risks. For example, random forest classifiers achieve >85% accuracy in identifying CYP3A4 binders .
Experimental Design & Data Analysis
Q. Q6: How should researchers design dose-response experiments to account for the compound’s nonlinear pharmacokinetics?
Methodological Answer:
- Preclinical dosing: Use allometric scaling (e.g., body surface area) from in vitro IC₅₀ values to estimate initial in vivo doses. For example, a 10 µM IC₅₀ translates to ~5 mg/kg in mice .
- Non-compartmental analysis (NCA): Calculate AUC, Cmax, and t₁/₂ from plasma concentration-time curves. Nonlinearity (e.g., saturation of metabolic pathways) requires Michaelis-Menten kinetics modeling .
- Statistical power: Employ longitudinal mixed-effects models to handle inter-individual variability in bioavailability .
Q. Q7: What orthogonal assays can validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?
Methodological Answer:
- Thermal Shift Assay (TSA): Monitor target protein melting temperature shifts upon compound binding to confirm direct interaction .
- CRISPR-Cas9 Knockout Models: Generate cell lines lacking the putative target protein; loss of compound efficacy supports target engagement .
- Chemical Proteomics: Use affinity-based pulldown with biotinylated analogs to identify off-target binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
